molecular formula C12H18Cl2F2N2 B2479597 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride CAS No. 1286272-74-9

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride

Cat. No.: B2479597
CAS No.: 1286272-74-9
M. Wt: 299.19
InChI Key: XIJJCVHTLLLOKK-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-difluorobenzyl group.

Preparation Methods

The synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution with the 3,5-difluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through pathways that influence cellular signaling and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:

  • 1-(3,4-Difluorobenzyl)piperidin-4-aminedihydrochloride
  • 1-(3,5-Dichlorobenzyl)piperidin-4-aminedihydrochloride
  • 1-(3,5-Dimethylbenzyl)piperidin-4-aminedihydrochloride

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16;;/h5-7,12H,1-4,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJJCVHTLLLOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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